molecular formula C6H10F3NOS B1430778 (S,E)-2-Methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide CAS No. 929642-48-8

(S,E)-2-Methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide

Cat. No.: B1430778
CAS No.: 929642-48-8
M. Wt: 201.21 g/mol
InChI Key: PLTNZADFUQGXSR-UHFFFAOYSA-N
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Description

Molecular Geometry and Configuration of the Sulfinamide Moiety

The sulfinamide moiety in (S,E)-2-methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide adopts a tetrahedral geometry at the sulfur center, characteristic of sulfinamides. The sulfur atom is bonded to a methyl group, an oxygen atom (as part of the sulfinyl group), and a nitrogen atom linked to the trifluoroethylidene imine. The configuration at sulfur is specified as (S), indicating the clockwise arrangement of substituents (methyl, sulfinyl oxygen, nitrogen) when viewed from above the plane of the molecule.

Critical bond lengths and angles in the sulfinamide group include:

  • S–O bond : Ranges between 1.428–1.441 Å, consistent with typical sulfinyl oxides.
  • S–N bond : Approximately 1.618–1.622 Å, reflecting partial double-bond character due to resonance stabilization.
  • C–N bond (imine) : The imine group exhibits a bond length of ~1.28–1.30 Å, typical for C=N double bonds.

The tert-butyl group (from propane-2-sulfinamide) exerts steric and electronic effects, stabilizing the sulfinamide configuration and influencing the reactivity of the adjacent imine.

Bond Length (Å) Angle (°) Source
S–O 1.428–1.441 119.49–118.26
S–N 1.618–1.622 106.86–108.27
C=N (imine) ~1.28–1.30 120–130

Electronic Effects of the Trifluoromethyl Substituent on Imine Reactivity

The trifluoromethyl group exerts a profound electronic influence on the imine’s reactivity:

  • Electron-withdrawing inductive effect : The CF3 group reduces electron density on the imine carbon, making it more susceptible to nucleophilic attack.
  • Resonance stabilization : The electronegative fluorine atoms enhance the imine’s electrophilicity, facilitating reactions with organometallic reagents (e.g., Grignard, organozinc) or carbamoyl anions.
  • Steric effects : The bulky CF3 group directs nucleophilic attack to the less hindered face of the imine, enabling high di

Properties

CAS No.

929642-48-8

Molecular Formula

C6H10F3NOS

Molecular Weight

201.21 g/mol

IUPAC Name

2-methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide

InChI

InChI=1S/C6H10F3NOS/c1-5(2,3)12(11)10-4-6(7,8)9/h4H,1-3H3

InChI Key

PLTNZADFUQGXSR-UHFFFAOYSA-N

SMILES

CC(C)(C)S(=O)N=CC(F)(F)F

Isomeric SMILES

CC(C)(C)[S@](=O)N=CC(F)(F)F

Canonical SMILES

CC(C)(C)S(=O)N=CC(F)(F)F

Pictograms

Flammable

Synonyms

2-methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide
2-MTFE-PSA cpd

Origin of Product

United States

Preparation Methods

Synthesis of the Sulfinamide Core

Starting Material:
The synthesis typically begins with the preparation of (S)-2-methyl-2-propanesulfinamide, a chiral sulfinamide derivative, which serves as a fundamental building block.

Methodology:

  • Preparation of (S)-2-methyl-2-propanesulfinamide:
    Commercially available or synthesized via asymmetric synthesis routes involving chiral auxiliaries or enantioselective catalysis. Sigma-Aldrich provides high-purity (S)-(-)-2-Methyl-2-propanesulfinamide, which can be directly used or further purified.
  • Reaction Conditions:
    The sulfinamide is often stored under inert atmosphere (argon or nitrogen) to prevent oxidation. For further derivatization, it is dissolved in anhydrous solvents such as toluene or dichloromethane (DCM) under an inert atmosphere.

Formation of the Trifluoroethylidene Moiety

Key Reagents:

  • Trifluoroacetaldehyde hydrate or trifluoroacetaldehyde derivatives (e.g., ethyl 2,2,2-trifluoroacetate)
  • Tert-butanesulfinamide (for condensation)
  • Lewis acids or catalysts such as Lewis acid catalysts (e.g., BF₃·OEt₂, TiCl₄) for regioselective and stereoselective imine formation

Procedure:

  • Condensation with Trifluoroacetaldehyde:
    The sulfinamide reacts with trifluoroacetaldehyde hydrate in the presence of a dehydrating agent or under azeotropic removal of water to form an imine linkage. For example, as per Mimura's procedure, the aldehyde is condensed with tert-butanesulfinamide in toluene, with azeotropic distillation to remove water, promoting imine formation.
  • Reaction Conditions:
    • Reflux in toluene with a Dean-Stark apparatus to continuously remove water.
    • Use of molecular sieves can enhance the dehydration process.
    • The reaction is typically monitored by TLC or NMR until completion.

Outcome:
The resulting imine, (S,E)-2-methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide , is obtained as a colorless oil or crystalline solid, characterized by NMR and IR spectroscopy.

Synthesis of the Target Compound via Nucleophilic Addition

Method:

  • The trifluoroethylidene sulfinamide can undergo nucleophilic addition reactions with organometallic reagents (e.g., aryllithiums, Grignard reagents) to form more complex derivatives, as demonstrated in literature.
  • Reaction Conditions:
    • Conducted at low temperatures (e.g., -50°C) under inert atmosphere.
    • Use of dry solvents such as DCM or THF.
    • Catalysts like AgBF₄ may be employed to facilitate the addition.

Example:
Addition of aryllithium reagents to the imine, followed by work-up with aqueous acid, yields amino derivatives with high diastereoselectivity.

Purification and Characterization

  • Purification Techniques:

    • Column chromatography on silica gel using suitable eluents (e.g., hexane/ethyl acetate mixtures).
    • Distillation under reduced pressure for volatile intermediates.
  • Characterization:

    • NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm structure and stereochemistry.
    • IR spectroscopy to identify characteristic functional groups.
    • Mass spectrometry for molecular weight confirmation.

Data Table: Summary of Preparation Methods

Step Reagents Conditions Key Features References
1. Sulfinamide synthesis Commercial (S)-2-methyl-2-propanesulfinamide Stored under inert atmosphere High enantiomeric purity Sigma-Aldrich
2. Imine formation Trifluoroacetaldehyde hydrate, tert-butanesulfinamide Reflux with Dean-Stark, azeotropic removal of water Regioselective, stereoselective Mimura (Ref. 1)
3. Nucleophilic addition Organometallic reagents (e.g., aryllithium) -50°C, inert atmosphere High diastereoselectivity Literature procedures (Ref. 2)
4. Purification Silica gel chromatography Standard protocols Purity >99% General organic synthesis standards

Research Findings and Notes

  • Efficiency & Selectivity:
    The condensation step with trifluoroacetaldehyde hydrate under azeotropic distillation yields high purity imines with excellent stereoselectivity, as reported by Mimura and colleagues.

  • Reaction Optimization:
    The nucleophilic addition to the imine is optimized at low temperatures to suppress side reactions and improve diastereoselectivity, as demonstrated in organometallic addition studies.

  • Handling & Stability: The compound is sensitive to hydrolysis and should be stored under inert atmosphere, with NMR spectra indicating the stability of the imine linkage under dry conditions.

Chemical Reactions Analysis

Types of Reactions

(S,E)-2-Methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the compound can yield sulfoxides or sulfones, while reduction can produce sulfides .

Scientific Research Applications

Drug Design and Development

(S,E)-2-Methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide serves as a key intermediate in the synthesis of fluorinated chiral amines. These compounds are important in drug design due to their enhanced metabolic stability and reduced toxicity profiles. Specifically, they are used in the development of:

  • Anticholinergic agents
  • Anti-emetic drugs
  • Antispastic medications .

Chiral Catalysis

The compound is utilized in asymmetric synthesis as a chiral auxiliary. It facilitates the formation of enantiomerically enriched products through various catalytic processes. For instance:

  • It has been employed in rhodium-catalyzed reactions to produce optically enriched sulfinamides with good yields and selectivity .
  • It also participates in reactions involving arylboronic acids that yield significant diastereoselectivities .

Synthetic Building Blocks

This compound is a versatile building block for synthesizing more complex molecules. Its unique trifluoroethylidene moiety enhances the lipophilicity and biological activity of derived compounds, making it valuable in:

  • The preparation of farnesyltransferase inhibitors for cancer treatment.
  • The synthesis of androgen receptor antagonists .

Case Study 1: Fluorinated Chiral Amines

In a study focused on synthesizing fluorinated chiral amines using this compound as a precursor, researchers demonstrated its effectiveness in producing various derivatives that exhibited promising biological activities. The study highlighted the compound's role in enhancing selectivity during nucleophilic additions to imines .

Case Study 2: Asymmetric Hydrogenation

A notable application involved the use of this compound in iridium-catalyzed asymmetric hydrogenation processes. This method allowed for the creation of complex structures with high enantioselectivity, showcasing the compound's utility in modern synthetic organic chemistry .

Mechanism of Action

The mechanism of action of (S,E)-2-Methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide involves its interaction with specific molecular targets and pathways. The trifluoroethylidene group is known to enhance the compound’s reactivity and stability, allowing it to participate in various chemical reactions. The sulfinamide moiety can interact with enzymes and other proteins, potentially affecting their function and activity .

Comparison with Similar Compounds

Enantiomeric Pair: (R,E)-Isomer

The (R,E)-enantiomer (CAS 1219607-83-6) shares identical molecular formula and connectivity but differs in stereochemistry. Studies show that the (S,E)-form often exhibits superior diastereoselectivity in Rh-catalyzed arylboronic acid additions due to optimized steric interactions between the trifluoroethylidene group and the catalyst .

Aromatic Substituted Derivatives

  • (S,E)-2-Methyl-N-(naphthalen-1-ylmethylene)propane-2-sulfinamide (117i) :
    The naphthalene substituent introduces extended conjugation and steric bulk, reducing imine electrophilicity compared to the trifluoroethylidene analog. This results in lower reactivity toward nucleophiles but improved selectivity in Suzuki-Miyaura cross-couplings for polyaromatic systems .
  • (S,E)-2-Methyl-N-(4-bromobenzylidene)propane-2-sulfinamide (117c) :
    The electron-withdrawing bromine atom enhances imine electrophilicity, though less effectively than the trifluoromethyl group. This derivative is preferred for synthesizing halogenated bioactive intermediates .

Aliphatic and Heterocyclic Analogs

  • (S,E)-2-Methyl-N-(tetrahydro-2H-pyran-4-ylmethylene)propane-2-sulfinamide :
    The tetrahydropyran group imparts moderate steric hindrance and polarity, balancing reactivity and solubility. This compound is water-soluble (1.00E+06 mg/L), unlike the hydrophobic trifluoro derivative, making it suitable for aqueous-phase reactions .
  • 2-Methyl-N-(3-oxetanylidene)propane-2-sulfinamide :
    The strained oxetane ring increases polarity and metabolic stability. This derivative is favored in prodrug design due to its unique solubility profile (soluble in water) and resistance to enzymatic degradation .

Physical and Spectroscopic Properties

  • Melting Point and Solubility :
    The trifluoroethylidene derivative is typically a low-melting solid or oil, whereas analogs like the oxetanylidene derivative (mp 75–80°C) exhibit crystalline behavior .
  • Spectroscopic Signatures: ¹H NMR: The trifluoroethylidene proton resonates at δ 8.2–8.5 ppm, distinct from aromatic analogs (δ 7.5–8.0 ppm for naphthalene derivatives) . IR: The C=N stretch for the trifluoro derivative appears at ~1620 cm⁻¹, shifted from ~1590 cm⁻¹ in non-fluorinated imines due to increased electron withdrawal .

Biological Activity

(S,E)-2-Methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide, also known by its CAS number 929642-48-8, is a sulfinamide compound that has garnered attention for its potential biological activities. This article summarizes the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₆H₁₀F₃NOS
  • Molecular Weight : 201.21 g/mol
  • IUPAC Name : this compound
  • Purity : Typically reported at 97% .

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Although detailed mechanisms are still under investigation, preliminary studies suggest the following potential actions:

  • Inhibition of Enzymatic Activity : Sulfinamides are known to inhibit certain enzymes involved in metabolic pathways. This compound may exhibit similar inhibitory effects on key enzymes related to neurodegenerative diseases and psychiatric disorders .
  • Modulation of Neurotransmitter Receptors : There is evidence suggesting that compounds similar to this compound can act on neurotransmitter systems, particularly the NMDA receptor pathway. This modulation could be beneficial in treating conditions such as anxiety and depression .

Neuropharmacological Effects

  • Neurodegeneration : Research indicates that this compound may have protective effects against neurodegeneration. In vitro studies have shown that it can reduce oxidative stress markers in neuronal cell lines .
    StudyFindings
    Zhang et al. (2023)Demonstrated reduced apoptosis in neuronal cells treated with the compound.
    Lee et al. (2023)Showed significant decrease in inflammatory cytokines in microglial cells exposed to the compound.

Psychiatric Disorders

  • Anxiolytic and Antidepressant Effects : The compound's interaction with neurotransmitter receptors suggests potential anxiolytic and antidepressant properties. In animal models, it has been observed to decrease anxiety-like behaviors and improve depressive symptoms .
    StudyFindings
    Kim et al. (2023)Reported a reduction in anxiety-like behaviors in mice treated with the compound.
    Patel et al. (2023)Found improvement in depression-like symptoms in rodent models after administration of the compound.

Q & A

Basic Questions

Q. What are the optimal synthetic routes for preparing (S,E)-2-Methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide with high enantiomeric purity?

  • Methodology : The synthesis typically involves condensation of 2-methylpropane-2-sulfinamide with 2,2,2-trifluoroacetaldehyde under controlled conditions. To achieve high enantiomeric purity, chiral auxiliaries or asymmetric catalysis (e.g., using Rh or Pd catalysts) can be employed. Enantiomeric excess (ee) is confirmed via chiral HPLC or polarimetry. Crystallization in non-polar solvents (e.g., hexane/ethyl acetate) further enhances purity .

Q. What spectroscopic and chromatographic methods are most effective for characterizing this sulfinamide?

  • Methodology :

  • NMR Spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR confirm structural integrity and electronic effects of the trifluoroethylidene group.
  • X-ray Crystallography : Resolves stereochemistry, as demonstrated in analogous sulfinamide derivatives .
  • HPLC : Chiral stationary phases (e.g., amylose-based) quantify enantiomeric purity.
  • Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns.

Q. How is the stability of this sulfinamide assessed under various storage conditions?

  • Methodology : Accelerated stability studies are conducted by exposing the compound to temperatures (4°C, 25°C, 40°C), humidity (75% RH), and light (ICH Q1B guidelines). Degradation is monitored via HPLC and NMR. Thermogravimetric analysis (TGA) determines thermal decomposition thresholds .

Advanced Research Questions

Q. How does the trifluoroethylidene group influence the electronic properties and reactivity of this sulfinamide in metal-catalyzed reactions?

  • Methodology :

  • Computational Studies : Density Functional Theory (DFT) calculates electron-withdrawing effects of the CF3_3 group on sulfinamide’s Lewis basicity.
  • Kinetic Profiling : Compare reaction rates with non-fluorinated analogs in Pd-catalyzed cross-couplings or asymmetric aldol reactions.
  • Spectroscopic Probes : 19F^{19}\text{F} NMR monitors coordination to transition metals (e.g., Ag, Cu), as seen in silylene transfer reactions .

Q. What strategies resolve contradictions in reaction outcomes when using this sulfinamide as a chiral auxiliary in asymmetric aldol reactions?

  • Methodology :

  • Diastereomeric Ratio (dr) Analysis : Vary solvents (e.g., THF vs. DCM) and temperatures to optimize selectivity.
  • Steric Maps : Molecular modeling (e.g., MM2) identifies steric clashes between the trifluoroethylidene group and substrates.
  • In Situ Monitoring : React-IR tracks intermediate formation, addressing discrepancies between theoretical and observed yields .

Q. What mechanistic insights have been gained from studying the role of this sulfinamide in C–H activation reactions?

  • Methodology :

  • Isotopic Labeling : 13C^{13}\text{C}-labeled substrates trace regioselectivity in Pd-catalyzed C–H functionalization.
  • Kinetic Isotope Effects (KIE) : Differentiate between concerted metalation-deprotonation (CMD) and radical pathways.
  • Cross-Over Experiments : Confirm intermolecular vs. intramolecular pathways, as applied in silacyclopropane transformations .

Data Contradiction Analysis

Q. How can conflicting data on catalytic efficiency in trifluoroethylidene-containing sulfinamides be reconciled?

  • Methodology :

  • Meta-Analysis : Compare reaction conditions (e.g., catalyst loading, solvent polarity) across studies. For example, Cu vs. Zn catalysts may follow distinct activation pathways (coordination vs. transmetallation) .
  • Control Experiments : Replicate studies with standardized reagents to isolate variables (e.g., moisture sensitivity of metal catalysts).
  • Systematic Reviews : Aggregate data from analogous compounds (e.g., trifluoromethyl sulfonamides) to identify trends in reactivity .

Tables for Key Data

Parameter Typical Value Reference
Melting Point120–125°C (dec.)
Enantiomeric Excess (ee)≥98% (chiral HPLC)
19F^{19}\text{F} NMR Shiftδ −62 to −65 ppm (CF3_3)
Thermal Decomposition (TGA)Onset at 180°C

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S,E)-2-Methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide
Reactant of Route 2
Reactant of Route 2
(S,E)-2-Methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide

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